

Introduction: A Molecule of Unique Structural Constraint and Synthetic Versatility

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Compound of Interest

Compound Name: *3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid*

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In the landscape of modern drug discovery and peptide chemistry, the design of molecules with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids are critical tools in this endeavor, serving as building blocks to create peptidomimetics with enhanced stability, novel secondary structures, and tailored pharmacological profiles. **3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid** is a sophisticated example of such a building block. Its structure, which incorporates a constrained piperidine ring adjacent to the amino acid backbone, offers a unique conformational rigidity that is highly desirable for influencing peptide folding and interaction with biological targets.

This technical guide provides an in-depth analysis of the core physicochemical properties of **3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid**. As a Senior Application Scientist, my objective is not merely to list data but to provide a causal understanding of why these properties are critical and how they are reliably determined. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational data and the field-proven methodologies required to effectively utilize this compound in their research and development pipelines.

Molecular Structure and Inherent Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure. The title compound, **3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid**, is a β -amino acid derivative featuring several key functional groups that dictate its overall properties.

- **β-Amino Acid Backbone:** Unlike the α-amino acids that constitute natural proteins, the amino group is attached to the β-carbon (C3). This shifts the geometry and potential for hydrogen bonding within a peptide chain.
- **Piperidine Ring:** A six-membered saturated heterocycle attached at its 3-position to the β-carbon. This bulky, non-planar ring introduces significant steric hindrance and conformational constraint.
- **Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen. It is a robust, acid-labile protecting group, ensuring the piperidine nitrogen does not interfere with reactions such as peptide coupling.
- **Fmoc Protecting Group:** The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group. Its key feature is its lability to mild bases (e.g., piperidine), which is the cornerstone of modern solid-phase peptide synthesis (SPPS).^{[1][2][3][4][5]}
- **Chirality:** The molecule possesses at least two chiral centers: the C3 of the propanoic acid backbone and the C3 of the piperidine ring. This results in the potential for multiple diastereomers. The specific stereochemistry is critical for its application and must be confirmed analytically.

The combination of the large, hydrophobic Fmoc and Boc groups with the polar carboxylic acid and amide functionalities results in an amphiphilic molecule with distinct solubility characteristics.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid**. Where direct experimental data is not publicly available, values are estimated based on the properties of its constituent functional groups and analogous structures found in scientific literature and chemical supplier databases.

Property	Value / Expected Characteristics	Significance & Scientific Rationale
CAS Number	126330-90-3[6]	Provides a unique identifier for this specific chemical substance.
Molecular Formula	C ₂₈ H ₃₄ N ₂ O ₆ [6]	Confirmed by mass spectrometry; essential for all stoichiometric calculations.
Molecular Weight	494.58 g/mol [6]	Crucial for preparing solutions of known molarity and for mass spectrometry verification.
Appearance	White to off-white solid	Typical appearance for purified, protected amino acid derivatives.
Melting Point	Expected in the range of 130-180 °C (Broad)	The melting point will likely be a range rather than a sharp point due to the potential presence of diastereomers and the large, flexible protecting groups. A wider range can indicate impurities.
Solubility	Soluble in DMF, NMP, Dioxane, THF, Chloroform.[1][7] Limited solubility in Methanol, Ethanol.[8] Insoluble in water and non-polar solvents like hexane.[9][10]	The large, non-polar Fmoc and Boc groups dominate, rendering the molecule soluble in common organic synthesis solvents. The polar carboxylic acid is insufficient to confer aqueous solubility.[7]
pKa (Carboxylic Acid)	Estimated: 4.0 - 5.0	The electron-withdrawing effects of the adjacent amide and piperidine ring will slightly influence the acidity compared to a simple alkanolic acid. This

value is critical for extraction and purification protocols.

UV Absorbance

$\lambda_{\text{max}} \approx 265, 290, 301 \text{ nm}$

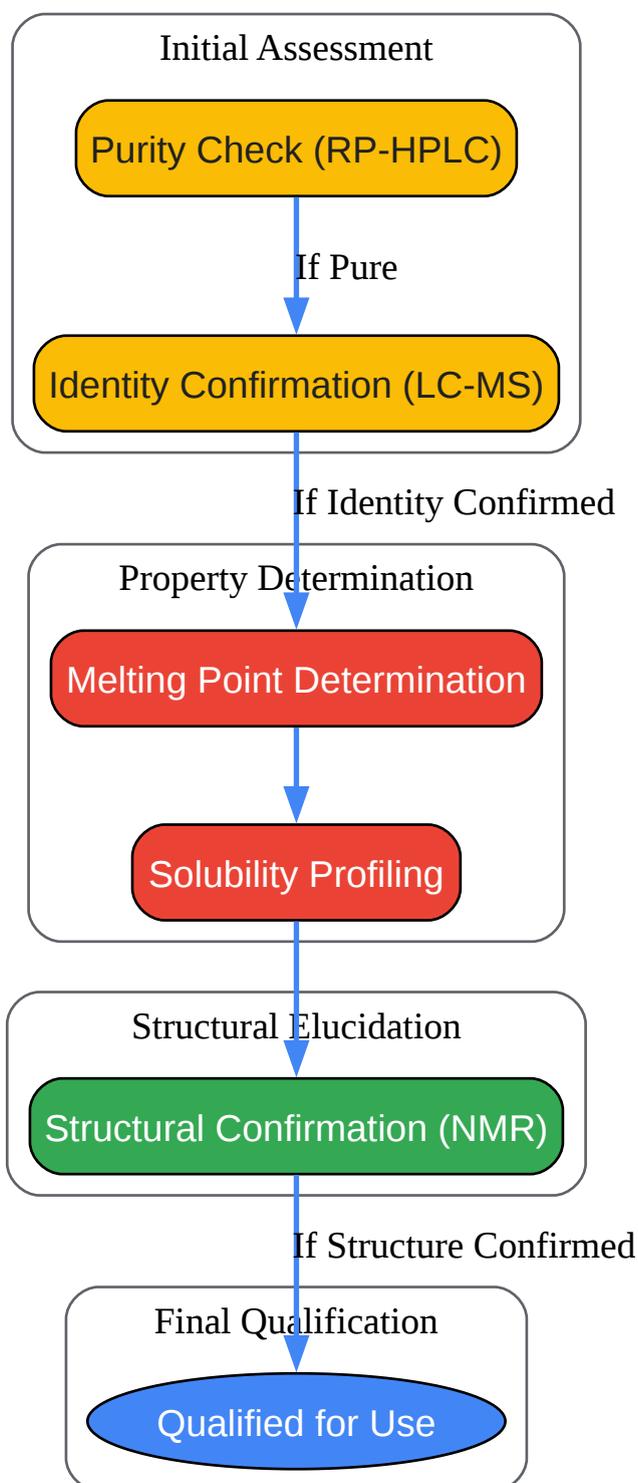
The fluorenyl group of the Fmoc moiety possesses a strong chromophore, which is extremely useful for quantitative analysis by HPLC and for monitoring the deprotection step during SPPS.^{[3][11]}

Experimental Protocols for Physicochemical Characterization

Trust in a chemical reagent is built upon verifiable data. The following section provides detailed, self-validating protocols for determining the key properties outlined above. The causality behind experimental choices is explained to provide a framework for adaptation and troubleshooting.

Workflow for Characterization

The logical flow for characterizing a new batch of this compound is essential for ensuring quality and consistency in research.



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Caption: Workflow for Physicochemical Qualification.

Protocol for Purity Assessment by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.^[11] It separates the main compound from impurities based on hydrophobicity. The strong UV absorbance of the Fmoc group allows for sensitive detection.^[3]

- Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Sample Preparation:
 - Accurately weigh ~1 mg of the compound.
 - Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
 - Further dilute to a working concentration of 0.1 mg/mL.
- HPLC Conditions:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
 - Gradient: 30% to 100% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 265 nm.^[11]
 - Injection Volume: 10 μ L.
- Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The presence of multiple peaks could indicate diastereomers or impurities. Chiral HPLC may be necessary to resolve enantiomers.^[12]^[13]

Protocol for Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight, validating the compound's identity.

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).
- LC Conditions: Use the same conditions as the RP-HPLC purity method. This allows for correlation of the UV peak with the mass signal.
- MS Conditions:
 - Ionization Mode: ESI Positive. The molecule is expected to readily form protonated species $[M+H]^+$ and sodium adducts $[M+Na]^+$.
 - Scan Range: m/z 100 - 1000.
- Data Analysis: Confirm the presence of a peak in the total ion chromatogram (TIC) that corresponds to the retention time of the main peak in the UV chromatogram. The mass spectrum for this peak should show a prominent ion at m/z 495.6 (for $[M+H]^+$) and potentially 517.6 (for $[M+Na]^+$).

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. Impurities typically depress and broaden the melting range.[\[14\]](#)

- Instrumentation: A digital melting point apparatus.[\[15\]](#)
- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered.[\[16\]](#)
 - Load the sample into a capillary tube to a height of 2-3 mm.[\[16\]](#)
- Procedure:

- Place the capillary tube in the apparatus.[14]
- Use a rapid heating rate (e.g., 10-15 °C/min) to determine an approximate melting range. [17]
- Allow the apparatus to cool.
- Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. [16]
- Reduce the heating rate to 1-2 °C/min.[17]
- Record the temperature at which the first droplet of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Protocol for Solubility Profiling

Rationale: Understanding solubility is critical for reaction setup, purification, and formulation. A systematic approach using a range of solvents provides a comprehensive profile.[18]

- Procedure:
 - Aliquot approximately 5 mg of the compound into separate, labeled vials.
 - To each vial, add 0.5 mL of a test solvent (e.g., Water, Hexane, Dichloromethane, Ethyl Acetate, Methanol, DMF).
 - Vortex each vial vigorously for 60 seconds.[19]
 - Visually inspect for dissolution. Classify as "Soluble," "Partially Soluble," or "Insoluble." [19]
 - For acid/base solubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH.[20][21]
Solubility in NaOH is expected due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.

Protocol for Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise chemical structure and stereochemistry of a molecule.^[22] Both ^1H and ^{13}C NMR are required for full characterization.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is often a good choice for Fmoc-amino acids as it can solubilize the compound and prevent the exchange of the carboxylic acid proton.
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Expected ^1H NMR Signals:
 - Fmoc Group: A series of aromatic signals between ~7.2 and 7.9 ppm.
 - Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.
 - Piperidine and Propanoic Backbone: A complex series of aliphatic signals in the range of ~1.5 to 4.5 ppm. 2D NMR techniques (like COSY and HSQC) would be essential to assign these signals definitively.
 - Carboxylic Acid Proton: A broad singlet, typically >10 ppm (if observed in DMSO-d_6).
- Data Analysis: The integration, multiplicity, and chemical shift of the signals must be consistent with the proposed structure. Advanced techniques like NOESY can be used to probe the relative stereochemistry of the chiral centers.

Conclusion: A Well-Characterized Tool for Advanced Synthesis

3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a highly functionalized building block with significant potential in peptidomimetic and drug discovery research. Its physicochemical properties are a direct consequence of its unique structure, combining the features of a β -amino acid with a constrained piperidine ring and industry-standard protecting groups. A thorough characterization, following the robust protocols detailed in this guide, is not merely an academic exercise; it is a prerequisite for reliable and reproducible science. By understanding and verifying its purity, identity, and structural integrity, researchers can confidently deploy this molecule to construct novel peptides and probes with precisely engineered conformations and functions.

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